Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate
Overview
Description
Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate is a heterocyclic compound with the molecular formula C7H4ClN3O3. It is characterized by the presence of a pyrazine ring fused with an isoxazole ring, and a methyl ester group at the 3-position.
Mechanism of Action
Target of Action
The primary targets of Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetics.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloroisoxazole-3-carboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized with a suitable reagent to form the pyrazine ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides .
Scientific Research Applications
Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antiviral and anticancer compounds.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloroisoxazole-3-carboxylate
- 5-Chloroisoxazolo[4,5-b]pyrazine-3-carboxylic acid
- Methyl 5-bromo-3-isoxazolecarboxylate
Uniqueness
Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.
- Molecular Formula : C₇H₄ClN₃O₃
- Molecular Weight : 213.58 g/mol
- CAS Number : 1374986-05-6
Antiviral Activity
This compound serves as an intermediate in the synthesis of Favipiravir, an antiviral medication known for its efficacy against RNA viruses, including influenza and coronaviruses. Research has demonstrated that derivatives of this compound exhibit promising antiviral properties. For instance, studies have shown that Favipiravir can inhibit viral replication in vitro and in vivo, leading to its use in treating COVID-19 .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. In vitro studies indicate that it may inhibit cell proliferation and induce apoptosis in various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications at the isoxazole ring can enhance its potency against cancer cells. For example, compounds derived from this compound have shown significant antiproliferative effects against breast cancer cell lines .
Case Studies
- Favipiravir Synthesis and Evaluation :
- Antimycobacterial Activity :
Table 1: Biological Activities of this compound Derivatives
Properties
IUPAC Name |
methyl 5-chloro-[1,2]oxazolo[4,5-b]pyrazine-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O3/c1-13-7(12)5-4-6(14-11-5)9-2-3(8)10-4/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIHVCUELIPOED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC2=NC=C(N=C12)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101161739 | |
Record name | Isoxazolo[4,5-b]pyrazine-3-carboxylic acid, 5-chloro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101161739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374986-05-6 | |
Record name | Isoxazolo[4,5-b]pyrazine-3-carboxylic acid, 5-chloro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1374986-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoxazolo[4,5-b]pyrazine-3-carboxylic acid, 5-chloro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101161739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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